Dihydroisoderrondiol
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Overview
Description
Dihydroisoderrondiol is a natural product found in Genista corsica with data available.
Scientific Research Applications
Natural Compound Isolation and Structural Analysis : Dihydroisoderrondiol was isolated from the aerial parts of Genista corsica, a plant species. This compound, characterized by its specific structural properties, was identified using spectroscopic methods, indicating its potential for further pharmacological and chemical studies (Pistelli, Giachi, Potenza, & Morelli, 2000).
Cancer Research : Research has explored the carcinogenic potential of certain dihydrodiol compounds, although not specifically this compound. These studies contribute to understanding the broader category of compounds to which this compound belongs (Kapitulnik, Levin, Conney, Yagi, & Jerina, 1977).
Metabolic Process Studies : The transformation of other dihydrodiols by liver enzymes has been researched, providing insights into metabolic processes that may also be relevant to the metabolism of this compound (Burczynski, Harvey, & Penning, 1998).
Pharmacological Applications : Research on dihydrodiol dehydrogenase (DDH), a related enzyme, suggests the potential of targeting DDH for therapeutic purposes. This implies that compounds like this compound, which may interact with DDH, could have significant pharmacological applications (Chiang et al., 2013).
Environmental and Chemical Studies : The broader category of dihydrodiol compounds is being studied in various environmental and chemical contexts, providing a foundation for understanding the properties and applications of this compound (Lin et al., 2013).
Properties
Molecular Formula |
C20H18O7 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-[(3S,4R)-3,4-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C20H18O7/c1-20(2)19(25)18(24)11-5-9(3-4-14(11)27-20)12-8-26-15-7-10(21)6-13(22)16(15)17(12)23/h3-8,18-19,21-22,24-25H,1-2H3/t18-,19+/m1/s1 |
InChI Key |
DRLOYLLHCWGYLF-MOPGFXCFSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)O)C |
Synonyms |
5,7,3'',4''-tetrahydroxy-2'',2''-dimethyl-3'',4''-dihydropyrano(5'',6''-3'',4'')isoflavone dihydroisoderrondiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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